![molecular formula C11H10F3N5O2 B1520789 2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate CAS No. 1241066-68-1](/img/structure/B1520789.png)
2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate
説明
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of a trifluoroethyl group (CF3CH2-) and a phenyl group with a tetrazole substituent. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . They are known for their energetic properties and use in pharmaceuticals .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the carbamate, phenyl, and tetrazole groups. Carbamates are known to undergo hydrolysis, and tetrazoles can participate in various reactions due to their high nitrogen content .科学的研究の応用
Detection and Sensing Applications
- A novel fluorescent poly(2,7-carbazole) with a side chain related to the functional groups in the compound of interest demonstrated high sensitivity for detecting explosive compounds like TNT and DNT, highlighting its strong electron-donating ability and potential for sensing applications (Nie et al., 2011).
Luminescence and Photoluminescence
- Europium(III) complexes with carbazole-based ligands exhibited intense red emission under blue-light excitation, suitable for luminescence applications. These complexes, including similar functional groups, indicate potential use in developing new phosphors for lighting and display technologies (He et al., 2009).
Synthetic Routes and Derivatives
- Research on the synthesis of N-arylcarbamates with tetrazole fragments and their derivatives provides insights into chemical synthesis methods that could be applicable to the compound , offering a basis for developing novel synthetic routes for related compounds (Velikorodov et al., 2014).
Agricultural Applications
- Solid lipid nanoparticles and polymeric nanocapsules were used for the sustained release of Carbendazim and Tebuconazole, indicating that similar nano-formulations could be developed for the controlled delivery of the compound, potentially in agricultural settings (Campos et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
- Novel host materials for phosphorescence OLEDs, including carbazole and tetrafluorophenylene hybrid compounds, demonstrated significant performance, suggesting that the compound of interest could find applications in the development of materials for OLEDs due to its structural resemblance (Xie & Liu, 2018).
Photovoltaic and Electrochemical Applications
- Studies on asymmetrical streptocyanine dyes, including various substituents, showed significant adsorption and photochemical properties when applied to TiO2 anatase nanoparticles, hinting at the potential use of similar compounds in photovoltaic applications or as sensitizers in solar cells (Harle et al., 2017).
特性
IUPAC Name |
2,2,2-trifluoroethyl N-[2-methyl-5-(tetrazol-1-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c1-7-2-3-8(19-6-15-17-18-19)4-9(7)16-10(20)21-5-11(12,13)14/h2-4,6H,5H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFZHIBSZNPRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)
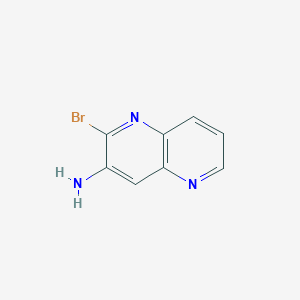
![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)
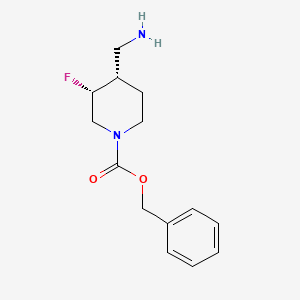
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)
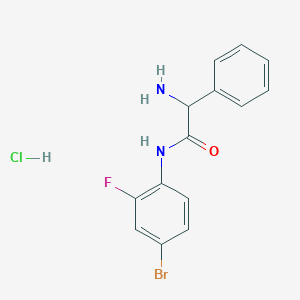
![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)
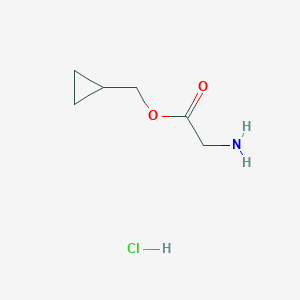
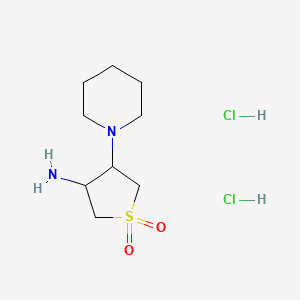
![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)